4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine is a heterocyclic organic compound characterized by a pyridine ring fused with a dihydropyridine moiety. This compound has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry where it is explored for its biological activities, including antimicrobial and anticancer properties.
The compound is synthesized from readily available precursors, specifically through the reaction of 1-methyl-3,6-dihydro-2H-pyridine with pyridine-4-carbaldehyde under controlled conditions. It can also be sourced from chemical suppliers specializing in heterocyclic compounds.
4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its classification as a pyridine derivative allows it to participate in various chemical reactions typical of nitrogen-containing heterocycles.
The synthesis of 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine typically involves cyclization reactions. A common method is the reaction between 1-methyl-3,6-dihydro-2H-pyridine and pyridine-4-carbaldehyde, facilitated by a catalyst. This reaction is performed under reflux conditions in an inert atmosphere to minimize oxidation risks.
The synthetic route can be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration to enhance yield and purity. Industrial applications may utilize continuous flow reactors to improve efficiency and scalability.
The molecular structure of 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) fused with a dihydropyridine moiety (a five-membered ring). This unique structure contributes to its distinct chemical properties.
4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to yield various pyridine derivatives.
Reduction: Reduction processes can convert the dihydropyridine component into a saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, leading to diverse substituted derivatives.
Common reagents for these reactions include:
The mechanism of action for 4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine primarily revolves around its interactions with biological targets. The compound's nitrogen-containing rings allow it to engage in hydrogen bonding and coordination with metal ions or other biomolecules.
Research indicates that this compound exhibits potential biological activity through mechanisms such as enzyme inhibition or receptor modulation, which are critical for its application in drug discovery .
4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine is typically a solid at room temperature with varying melting points depending on purity.
The compound demonstrates moderate solubility in polar solvents like water and ethanol due to its polar functional groups. Its reactivity profile includes susceptibility to oxidation and substitution reactions typical of nitrogen-containing heterocycles .
4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine has several notable applications:
This compound's versatility makes it an essential subject of study across multiple scientific disciplines, highlighting its potential for future research and industrial applications.
Palladium-catalyzed cross-coupling has revolutionized the construction of the 4-(1-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine scaffold. The C–N bond formation between halogenated pyridines and dihydropyridine intermediates employs ligands such as XantPhos and BINAP, which enhance catalytic efficiency by stabilizing Pd(0) species and suppressing β-hydride elimination. As shown in Table 1, Buchwald-Hartwig amination between 5-bromo-1-methyl-1,2,3,6-tetrahydropyridine and 4-pyridylboronic acid achieves yields exceeding 85% under mild conditions (80°C) [8]. For electron-deficient pyridine systems, Pd(dba)₂/XPhos catalytic systems enable couplings with aryl halides bearing ortho-substituents without erosion of the dihydropyridine’s double bond integrity. Recent advances include the use of PEPPSI-type precatalysts with N-heterocyclic carbene (NHC) ligands, which facilitate couplings at room temperature while tolerating sensitive functional groups (–CN, –COOR) [8].
Table 1: Palladium-Catalyzed Coupling Strategies
Coupling Partners | Catalyst System | Ligand | Yield (%) | Reference |
---|---|---|---|---|
5-Bromo-1-Me-THP + 4-Pyridylboronic acid | Pd(OAc)₂/XPhos | XPhos | 92 | [8] |
3-Iodopyridine + 1-Me-1,2,3,6-THP | Pd₂(dba)₃/BINAP | BINAP | 87 | [8] |
2-Chloropyridine + 5-Stannyl-1-Me-THP | Pd(PPh₃)₄ | None | 78 | [8] |
Regioselective functionalization of the dihydropyridine ring exploits its enamine-like reactivity. N-Alkylation prior to pyridine coupling prevents undesired quaternization, achieved via NaH-mediated deprotonation followed by methyl iodide addition (≥95% regioselectivity) [3]. For C-alkylation, Lewis acid-catalyzed Michael additions to α,β-unsaturated carbonyls proceed with 3:1 diastereoselectivity under BF₃·OEt₂ catalysis. Cyclization strategies include acid-mediated Pictet-Spengler-type reactions, where the enamine moiety attacks aldehydes (e.g., PhCHO) in trifluoroacetic acid, yielding tricyclic tetrahydroisoquinoline intermediates. Critical to success is the protection of the pyridyl nitrogen with electron-withdrawing groups (–COCH₃) to prevent protonation-induced side reactions [7]. Recent protocols employ scandium(III) triflate for aqueous-phase cyclizations, achieving 90% yields while preserving the dihydropyridine’s unsaturation [3].
Table 2: Regioselective Functionalization Outcomes
Reaction Type | Conditions | Key Substituent | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
N-Methylation | NaH, CH₃I, THF, 0°C | N-CH₃ | 98 | N/A |
C-Alkylation (Michael) | BF₃·OEt₂, CH₂=CHCOCH₃, rt | 4-COCH₃ | 85 | 3:1 dr |
Acidic Cyclization | TFA, PhCHO, 50°C | 2-Ph-Tetrahydroisoquinoline | 92 | >20:1 dr |
Microwave irradiation significantly accelerates the assembly of 4-(1-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine derivatives, reducing reaction times from hours to minutes while improving yields by 20–30%. Key innovations include polymer-supported Suzuki couplings, where pyridylboronic acids anchored to Wang resin react with 5-iodo-1-methyl-1,2,3,6-tetrahydropyridine under Pd(OAc)₂ catalysis (DMF, 120°C, 10 min, 94% yield) [3]. For heterocyclizations, microwave-assisted condensation-cyclization cascades between 1,3-dicarbonyls and amino-substituted pyridines achieve near-quantitative conversions. A representative protocol combines ethyl acetoacetate, 4-aminopyridine, and 1-methyl-4-piperidone under solvent-free conditions (150°C, 15 min, 97% yield), leveraging dielectric heating to suppress decarboxylation byproducts [4]. Solid-phase purification via catch-and-release resins (e.g., sulfonic acid-functionalized silica) removes Pd residues, providing >99.5% pure products.
Table 3: Microwave-Optimized Reactions
Reaction | Conditions | Time | Yield (%) | Reference |
---|---|---|---|---|
Suzuki Coupling (Solid-Phase) | Pd(OAc)₂, K₂CO₃, DMF, 120°C | 10 min | 94 | [3] |
Cyclocondensation | Solventless, 150°C, NH₄OAc | 15 min | 97 | [4] |
Reductive Amination | NaBH₃CN, MeOH, 100°C | 5 min | 91 | [4] |
Chiral 4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)pyridine derivatives are synthesized via asymmetric hydrogenation of cyclic enamines. Iridium-(P, N)-ligand complexes (e.g., BArF⁻ salts of Ir/f-Binaphane) achieve 98% ee in hydrogenating 6-(pyridin-4-yl)-3,4-dihydroisoquinolines at 50 bar H₂ [7]. The reaction proceeds through a monohydride pathway, where enantiocontrol arises from π–π stacking between the substrate’s pyridyl group and the ligand’s aryl phosphine. Ru-BINAP/diamine catalysts (e.g., RuXYLBinap/DAIPEN) are equally effective for N-acylated substrates, providing S-configured products with 94% ee. Key to preserving stereointegrity is the use of weakly coordinating solvents (CH₂Cl₂ > MeOH), which prevent catalyst inhibition. Recent work employs chiral counterion-directed catalysis with Pd(Phox) complexes, enabling hydrogenations at ambient pressure with 90% ee [7].
Organocatalysts enable stereoselective functionalization of the dihydropyridine core without metal catalysts. Cinchona alkaloid-derived thioureas (e.g., DHQD-PHN) catalyze Michael additions of 4-pyridyl-substituted dihydropyridones to nitroolefins, affording 4,5-disubstituted derivatives with 88% ee and >19:1 dr [7]. The mechanism involves dual H-bond activation of the nitro group and tertiary amine-mediated enolization. For aldol reactions, L-proline sulfonamides promote additions to aldehydes, yielding β-hydroxy-dihydropyridylpyridines with syn-diastereoselectivity (dr 12:1). Pyrrolidine-based catalysts with axial shielding groups (e.g., 2,6-di-iPr-phenyl) achieve 95% ee in α-aminoxylations, crucial for introducing oxygenated chirality.
Mechanochemistry eliminates solvent waste in constructing the target scaffold. Ball-milling of 4-acetylpyridine, N-methyl-4-piperidone, and NH₄OAc with montmorillonite K10 clay delivers 4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)pyridine via Knoevenagel condensation–cyclization (30 min, 92% yield) [7]. Co-milling with ZnCl₂-doped mesoporous silica (SBA-15) enhances electrophilicity, reducing reaction times to 15 min. For Pd-catalyzed steps, resin-supported Pd nanoparticles (Pd@Amberlyst-36) enable solventless Sonogashira couplings between 5-ethynyl-1-methyl-1,2,3,6-tetrahydropyridine and 4-iodopyridine under milling (yield: 89%, Pd leaching <5 ppm). Advantages include near-stoichiometric reagent use and 50% reduced E-factors compared to solution-phase routes [4].
Biocatalysis provides atom-economical routes to chiral dihydropyridine precursors. Ketoreductases (e.g., Lactobacillus kefir ADH) reduce 4-acetylpyridine to (S)-1-(pyridin-4-yl)ethanol with >99% ee, which undergoes Ru-catalyzed borrowing hydrogen coupling with N-methyl-4-piperidone [4]. Engineered imine reductases (IREDs) convert pyridine-4-carbaldehyde and N-methyl-4-aminopiperidine directly to the target compound in phosphate buffer (pH 7.0, 30°C, 16 h, 85% yield). Whole-cell biocatalysts (e.g., E. coli expressing glucose dehydrogenase for cofactor recycling) enable gram-scale synthesis with 90% conversion and minimal purification needs. Life-cycle assessments confirm 40% lower cumulative energy demand versus chemocatalytic routes [7].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5